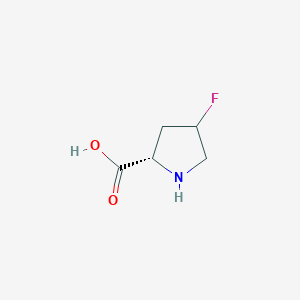
PC(20:5(5Z,8Z,11Z,14Z,17Z)/22:5(7Z,10Z,13Z,16Z,19Z))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
PC(20:5(5Z,8Z,11Z,14Z,17Z)/22:5(7Z,10Z,13Z,16Z,19Z)) is a 1,2-diacyl-sn-glycero-3-phosphocholine.
Scientific Research Applications
Metabolomics in Disease Research
Metabolomic profiling using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) revealed significant alterations in plasma metabolites, including PC(22:5(7Z,10Z,13Z,16Z,19Z)/14:0), in the development of lung carcinoma in mice. This suggests a role of such phosphatidylcholines in understanding cancer metabolism (Wu, Chen, Li, & Liu, 2018).
Diagnostic Biomarkers in Tuberculosis
A study on osteoarticular tuberculosis identified PC[18:0/22:5(4Z,7Z,10Z,13Z,16Z)] as a potential diagnostic biomarker. This work highlights the importance of specific phosphatidylcholines in the diagnosis and understanding of tuberculosis (Chen, Ye, Lei, & Wang, 2022).
Fatty Acid Synthesis and Modification
Research on synthesizing fatty acids led to the creation of metabolites from icosapentaenoic and docosahexaenoic acids, contributing to our understanding of fatty acid metabolism and its potential applications (Flock & Skattebol, 2000).
Antioxidant Defense and Metabolism in Marine Life
A study explored the impact of salinity changes on Scapharca subcrenata, revealing the up-regulation of phosphatidylcholine species like PC (16:0/22: 6 (4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) under stress conditions. This research enhances our understanding of marine organism responses to environmental stressors (Zhang, Li, Liu, & Gao, 2020).
Cancer Treatment and Traditional Medicine
An investigation into the therapeutic effects of Qi-Yu-San-Long Decoction on lung carcinoma used metabolomic methods to identify potential biomarkers, including PC(22:5(7Z,10Z,13Z,16Z,19Z)/14:0). This study provides insights into the metabolic pathways involved in traditional Chinese medicine's impact on cancer (Wu et al., 2018).
properties
Molecular Formula |
C50H80NO8P |
|---|---|
Molecular Weight |
854.1 g/mol |
IUPAC Name |
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-37-39-41-43-50(53)59-48(47-58-60(54,55)57-45-44-51(3,4)5)46-56-49(52)42-40-38-36-34-32-30-28-26-23-21-19-17-15-13-11-9-7-2/h8-11,14-17,20-23,25,27-28,30-31,33-34,36,48H,6-7,12-13,18-19,24,26,29,32,35,37-47H2,1-5H3/b10-8-,11-9-,16-14-,17-15-,22-20-,23-21-,27-25-,30-28-,33-31-,36-34-/t48-/m1/s1 |
InChI Key |
KJZGPYYLCQSOIZ-IHSLHUTLSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





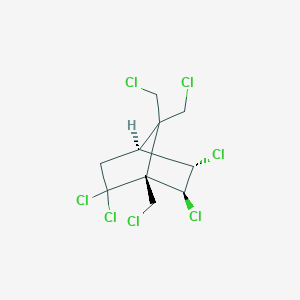
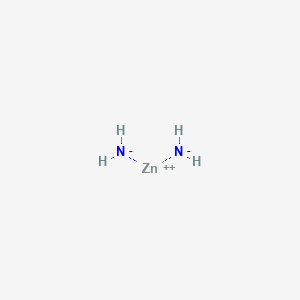
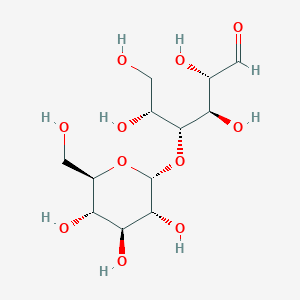
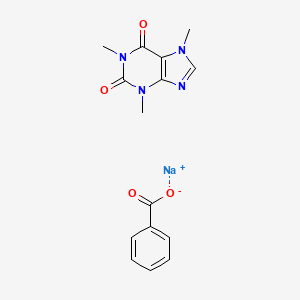
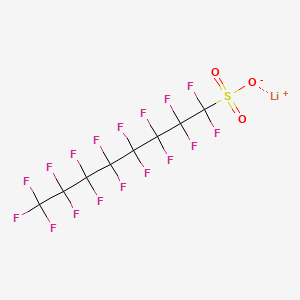
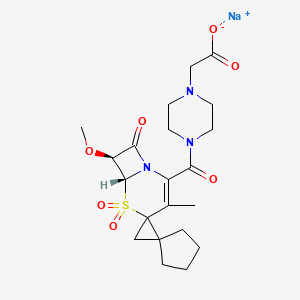
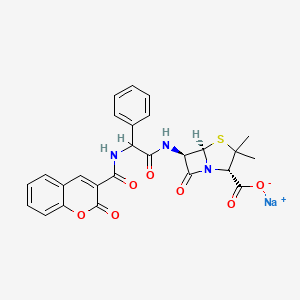
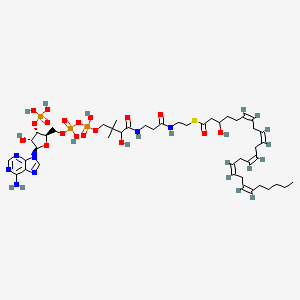
![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)
![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)
